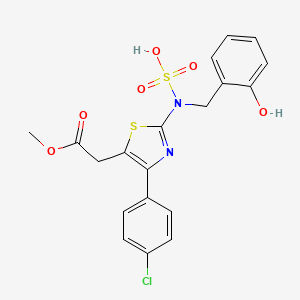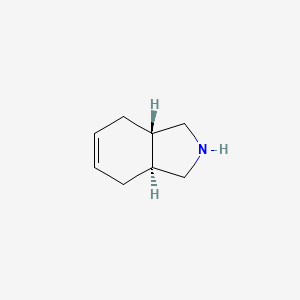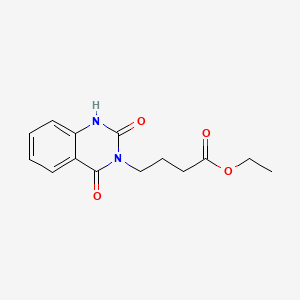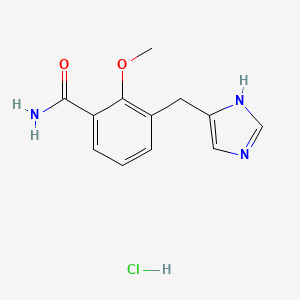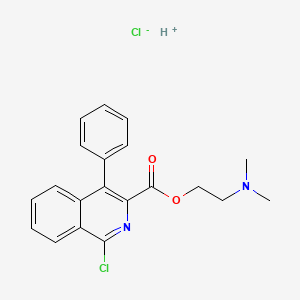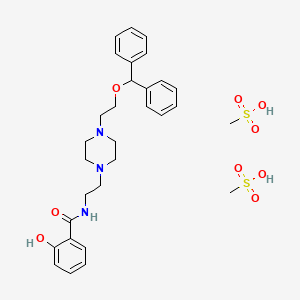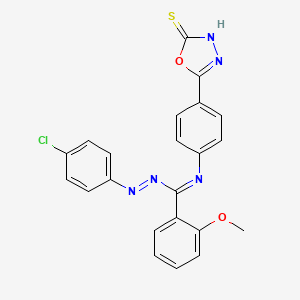
Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- is a complex organic compound that features a benzenesulfonamide group, an indole moiety, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The indole derivative is then subjected to azo coupling with a diazonium salt derived from 4-chloroaniline. This step forms the azo linkage.
Sulfonamide Formation: Finally, the azo compound is reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to the azo linkage, which imparts vivid colors.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.
Indomethacin: An indole derivative with anti-inflammatory properties.
Azo Dyes: Compounds with similar azo linkages used in the textile industry.
Uniqueness
Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- is unique due to the combination of its structural features, which confer a diverse range of chemical reactivity and potential applications. The presence of the indole moiety, azo linkage, and sulfonamide group in a single molecule makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
88151-96-6 |
|---|---|
Molecular Formula |
C21H17ClN6O2S |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-[4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C21H17ClN6O2S/c22-14-7-5-13(6-8-14)19-20(17-3-1-2-4-18(17)25-19)27-26-15-9-11-16(12-10-15)31(29,30)28-21(23)24/h1-12,25H,(H4,23,24,28) |
InChI Key |
BHTTVLBPYYRKQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



